molecular formula C4H11ClN2O2S B2375046 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride CAS No. 2138522-64-0

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride

Cat. No.: B2375046
CAS No.: 2138522-64-0
M. Wt: 186.65
InChI Key: VSEWMIULXMORBL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride is a synthetic organic compound characterized by a five-membered isothiazolidine ring system with a 1,1-dioxide moiety and an aminomethyl (-CH₂NH₂) substituent at the 3-position. The hydrochloride salt enhances its solubility in aqueous environments, making it advantageous for pharmaceutical or biochemical applications.

Properties

IUPAC Name

(1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c5-3-4-1-2-9(7,8)6-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEWMIULXMORBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138522-64-0
Record name 3-(aminomethyl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride
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Preparation Methods

The synthesis of 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride involves several steps. One common synthetic route includes the reaction of isothiazolidine with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity.

Chemical Reactions Analysis

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.

Scientific Research Applications

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-(aminomethyl)isothiazolidine 1,1-dioxide hydrochloride and related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications
3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride Not provided C₄H₉N₂O₂S·HCl Aminomethyl (3) ~184.67* Enhanced water solubility due to HCl salt; potential bioactive intermediate.
2-(3-Aminophenyl)isothiazolidine 1,1-dioxide 67804-53-9 C₉H₁₂N₂O₂S 3-Aminophenyl (2) 212.27 Aromatic amine group; lower solubility, suited for hydrophobic interactions .
2-(2-Aminoethyl)isothiazolidine 1,1-dioxide hydrochloride 1190044-24-6 C₅H₁₁N₂O₂S·HCl Aminoethyl (2) ~198.68* Longer alkyl chain; increased lipophilicity vs. aminomethyl analog .
2-Methylisothiazolidine 1,1-dioxide 83634-83-7 C₄H₉NO₂S Methyl (2) 135.19 Non-ionic; simple alkyl substituent; limited biological activity .

*Calculated based on atomic masses.

Key Comparisons:

Substituent Position and Type: The 3-aminomethyl group in the target compound contrasts with 2-substituted analogs (e.g., 2-methyl or 2-aminoethyl). Positional differences influence steric effects and electronic distribution, altering reactivity and binding affinity .

Solubility and Salt Forms: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 2-methylisothiazolidine 1,1-dioxide, which lacks ionic character . 2-(2-Aminoethyl)isothiazolidine 1,1-dioxide hydrochloride (CAS 1190044-24-6) shares the salt form but has a longer alkyl chain, likely reducing solubility relative to the shorter aminomethyl group .

Biological Relevance: Aminomethyl and aminoethyl substituents are common in drug design for targeting enzymes (e.g., proteases) via hydrogen bonding. The shorter chain in the target compound may favor tighter binding in constrained active sites . Aromatic amines (e.g., in CAS 67804-53-9) are often associated with antimicrobial or anticancer activity due to intercalation or receptor interactions .

Synthetic Pathways :

  • Analogous compounds, such as 2,3-dihydro-1,2-benzothiazole 1,1-dioxides, are synthesized via cyclization reactions involving sulfamoyl chlorides (e.g., N,N-dimethylsulfamoyl chloride) . Similar methods may apply to the target compound.

Biological Activity

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride (CAS No. 2138522-64-0) is a compound belonging to the class of isothiazolidine derivatives. Its unique structure features an isothiazolidine ring and an aminomethyl group, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and potential therapeutic applications.

  • Molecular Formula : C4H9N2O2S.HCl
  • Molecular Weight : 186.66 g/mol
  • Purity : Typically ≥98% in commercial preparations

The biological activity of 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to significant biological effects. Specific pathways influenced by this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : It can alter receptor activity, affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride exhibits notable antimicrobial properties. It has been evaluated against a range of bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli41 μg/mL
Schizosaccharomyces pombe245 μg/mL

These findings suggest that the compound effectively inhibits microbial growth, making it a candidate for applications in pharmaceuticals and biocides .

Antiviral Properties

The compound has also been studied for its antiviral potential. Preliminary studies have shown that it may inhibit viral replication through mechanisms similar to those observed in other isothiazolidine derivatives.

Study on Antimicrobial Efficacy

In a study conducted by Collier et al., the antimicrobial efficacy of various isothiazolinones was compared, including 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride. The results demonstrated that this compound had a competitive MIC against both E. coli and S. pombe, indicating its potential use as a preservative in industrial applications .

Cytotoxicity Assessment

Recent investigations into the cytotoxicity of isothiazolidine derivatives showed that exposure to 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride led to significant cellular stress responses in human liver cell lines (HepG2). The study revealed alterations in glutathione metabolism, suggesting potential implications for liver toxicity .

Comparative Analysis with Similar Compounds

Compound MIC against E. coli MIC against S. pombe
3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride41 μg/mL245 μg/mL
2-(Aminomethyl)isothiazolidine 1,1-dioxideLowerLower
4-(Aminomethyl)isothiazolidine 1,1-dioxideHigherHigher

This table highlights the comparative efficacy of the compound against similar derivatives, showcasing its unique position within this chemical class.

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